molecular formula C9H8N4O3 B1351681 [4-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 832740-47-3

[4-(1H-tetrazol-1-yl)phenoxy]acetic acid

Cat. No.: B1351681
CAS No.: 832740-47-3
M. Wt: 220.18 g/mol
InChI Key: LFHALYQHTJOQOT-UHFFFAOYSA-N
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Description

[4-(1H-tetrazol-1-yl)phenoxy]acetic acid: is an organic compound with the molecular formula C9H8N4O3 and a molecular weight of 220.19 g/mol . This compound features a tetrazole ring attached to a phenoxyacetic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for [4-(1H-tetrazol-1-yl)phenoxy]acetic acid are not widely documented, the general principles of tetrazole synthesis, such as cycloaddition reactions and microwave-assisted methods, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The phenoxy group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include amines and other reduced nitrogen heterocycles.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry:

    Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Drug Development: Its structural features make it a candidate for drug development, particularly in designing enzyme inhibitors.

Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, making it useful in drug development .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the tetrazole ring and the phenoxyacetic acid moiety makes [4-(1H-tetrazol-1-yl)phenoxy]acetic acid unique in its reactivity and potential applications. The phenoxy group provides additional sites for chemical modification, enhancing its versatility compared to similar compounds.

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-7(2-4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHALYQHTJOQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390181
Record name [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-47-3
Record name 2-[4-(1H-Tetrazol-1-yl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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